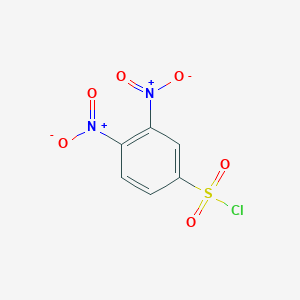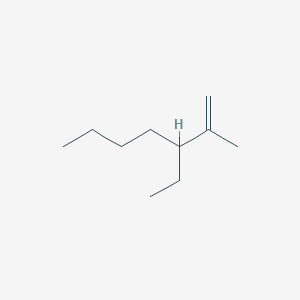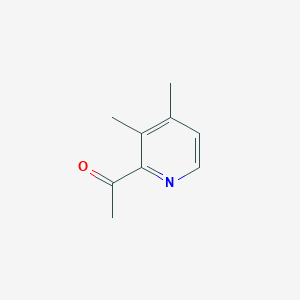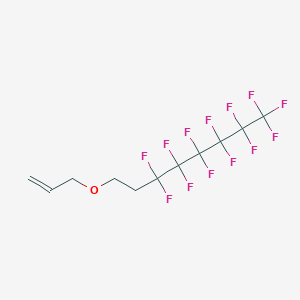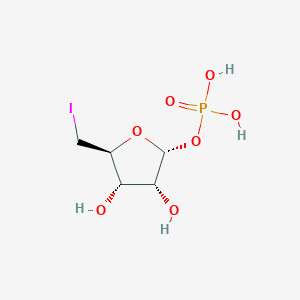
5-Iodoribose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodoribose 1-phosphate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is a phosphorylated derivative of ribose, which is a component of RNA and DNA.
Mécanisme D'action
The mechanism of action of 5-iodoribose 1-phosphate involves its interaction with the enzyme PRPK. The molecule acts as a substrate for the enzyme, which catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
Effets Biochimiques Et Physiologiques
5-Iodoribose 1-phosphate has been shown to have various biochemical and physiological effects. The molecule has been shown to inhibit the activity of the enzyme ribokinase, which is involved in the metabolism of ribose. This inhibition results in the accumulation of ribose in cells, which can have various physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-iodoribose 1-phosphate in lab experiments is its specificity for the enzyme PRPK. This specificity allows for the detection of PRPK activity in cells. However, one of the limitations of using this molecule is its cost and availability.
Orientations Futures
For the research on this molecule include the development of more efficient synthesis methods and the investigation of its potential applications in the development of new diagnostic tools and therapies.
Méthodes De Synthèse
5-Iodoribose 1-phosphate can be synthesized through a multi-step process starting from ribose. The first step involves the protection of the hydroxyl groups of ribose using a protecting group. The next step involves the iodination of the protected ribose using iodine and a suitable oxidant. The final step involves the deprotection of the hydroxyl groups to obtain 5-iodoribose 1-phosphate.
Applications De Recherche Scientifique
5-Iodoribose 1-phosphate has various scientific research applications. One of the most significant applications is in the field of molecular biology. This molecule is used as a substrate for the enzyme ribose phosphate pyrophosphokinase (PRPK), which is involved in the biosynthesis of nucleotides. The enzyme catalyzes the transfer of pyrophosphate from ATP to 5-iodoribose 1-phosphate, resulting in the formation of 5-iodoribose 1,5-bisphosphate. This reaction is used in the detection of PRPK activity in cells.
Propriétés
Numéro CAS |
100752-90-7 |
|---|---|
Nom du produit |
5-Iodoribose 1-phosphate |
Formule moléculaire |
C5H10IO7P |
Poids moléculaire |
340.01 g/mol |
Nom IUPAC |
[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H10IO7P/c6-1-2-3(7)4(8)5(12-2)13-14(9,10)11/h2-5,7-8H,1H2,(H2,9,10,11)/t2-,3-,4-,5-/m1/s1 |
Clé InChI |
BBTRJIPCRXSCEB-TXICZTDVSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)(O)O)O)O)I |
SMILES |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
SMILES canonique |
C(C1C(C(C(O1)OP(=O)(O)O)O)O)I |
Synonymes |
5-iodoribose 1-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



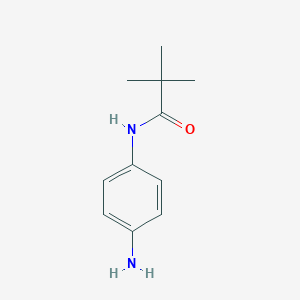
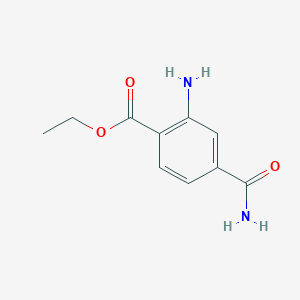
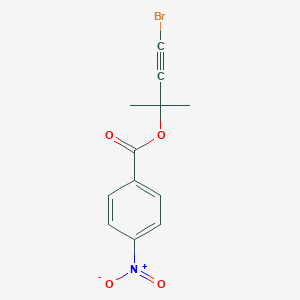
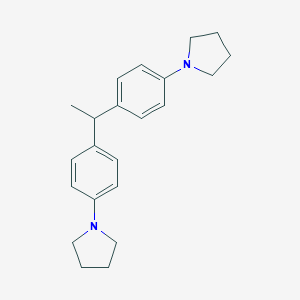
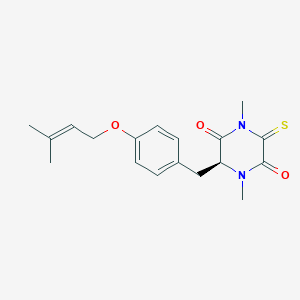
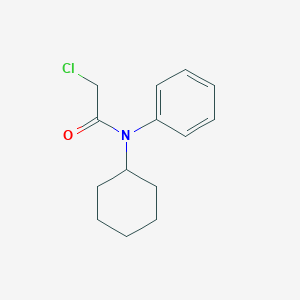
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
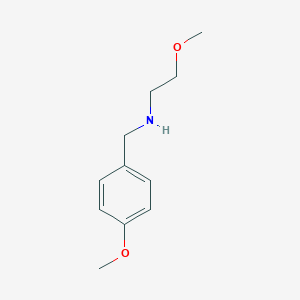
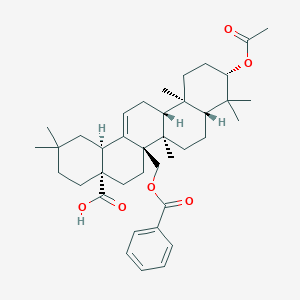
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]butanedioic acid](/img/structure/B34850.png)
